molecular formula C27H31N5O3S B2549077 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide CAS No. 1022234-70-3

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide

Cat. No.: B2549077
CAS No.: 1022234-70-3
M. Wt: 505.64
InChI Key: NAIBSGIOILHREL-UHFFFAOYSA-N
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Description

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is a complex organic compound that features a unique combination of functional groups, including an imidazoquinazoline core, a butylcarbamoyl group, and a sulfanyl linkage

Scientific Research Applications

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The compound 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These two proteins play crucial roles in cellular signaling networks and are often targeted in cancer treatments .

Mode of Action

The compound interacts with its targets, PI3K and HDAC, by binding to their active sites, thereby inhibiting their function . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .

Biochemical Pathways

The inhibition of PI3K and HDAC by 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, while HDAC is involved in the regulation of gene expression . The disruption of these pathways can lead to the death of cancer cells .

Result of Action

The molecular and cellular effects of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide’s action include the disruption of normal cellular signaling networks and the induction of multiple epigenetic modifications . These changes can lead to the death of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide. For instance, quinazolinone derivatives have been found to exhibit good luminescence properties, suggesting potential applications in bioimaging . This indicates that the compound’s action could be visualized and tracked within a biological system, providing valuable information about its distribution and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazoquinazoline core, introduction of the butylcarbamoyl group, and the attachment of the sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3S/c1-4-6-14-28-23(33)16-21-26(35)32-24(30-21)19-12-7-8-13-20(19)31-27(32)36-22(5-2)25(34)29-18-11-9-10-17(3)15-18/h7-13,15,21-22H,4-6,14,16H2,1-3H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIBSGIOILHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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